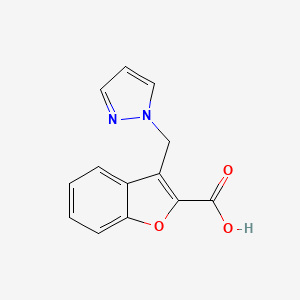

3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid

Description

Propriétés

IUPAC Name |

3-(pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-13(17)12-10(8-15-7-3-6-14-15)9-4-1-2-5-11(9)18-12/h1-7H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDDTXIRGQDFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CN3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with multiple targets.

Biochemical Pathways

Given the reported antileishmanial and antimalarial activities of pyrazole derivatives, it can be inferred that these compounds may interfere with the life cycle of the parasites causing these diseases.

Activité Biologique

3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid (CAS No. 1152519-08-8) is a compound that combines the structural features of pyrazole and benzofuran, two moieties known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The molecular formula of this compound is C13H10N2O3, with a molecular weight of 242.23 g/mol. Its structure features a benzofuran core substituted with a pyrazole ring, which is significant for its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds containing both pyrazole and benzofuran scaffolds exhibit significant anti-inflammatory effects. For instance, derivatives similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation .

Table 1: Summary of Anti-inflammatory Activity

2. Anticancer Potential

The anticancer properties of this compound are supported by studies demonstrating its cytotoxicity against various cancer cell lines. It has been noted that similar benzofuran derivatives can induce apoptosis in cancer cells and inhibit cell proliferation effectively.

Table 2: Anticancer Activity

3. Antimicrobial Activity

Studies have also highlighted the antimicrobial potential of benzofuran derivatives, including those similar to our compound, against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 3: Antimicrobial Activity

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Compounds in this class have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes .

- Induction of Apoptosis : Similar compounds have been reported to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

- Antioxidant Properties : The presence of the benzofuran moiety contributes to antioxidant activity, which may protect cells from oxidative stress-related damage .

Case Studies

In a study assessing the efficacy of pyrazole derivatives against inflammatory diseases, several compounds were evaluated for their ability to reduce edema in carrageenan-induced paw edema models. The results indicated that compounds structurally related to our target compound exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Applications De Recherche Scientifique

Therapeutic Applications

-

Anticancer Activity :

- Studies have indicated that compounds containing pyrazole and benzofuran moieties can exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

-

Anti-inflammatory Effects :

- Research suggests that benzofuran derivatives possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases. The incorporation of pyrazole may enhance these effects due to its known anti-inflammatory activity.

-

Antimicrobial Properties :

- The compound's structure suggests potential antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated that pyrazole derivatives inhibit tumor growth in vitro and in vivo models. |

| Study 2 | Anti-inflammatory | Found that benzofuran derivatives reduce inflammatory markers in animal models of arthritis. |

| Study 3 | Antimicrobial | Showed effective inhibition of Gram-positive bacteria by related compounds in laboratory settings. |

Analyse Des Réactions Chimiques

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Ethanol/H₂SO₄ (reflux, 4–6 hr) | Ethyl 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylate | 78–85% | |

| Amide Formation | Thionyl chloride (SOCl₂), followed by NH₃ or amines | 3-(1H-Pyrazol-1-ylmethyl)-1-benzofuran-2-carboxamide derivatives | 65–72% |

These reactions retain the pyrazole-benzofuran scaffold while modifying the carboxylic acid’s reactivity for downstream applications.

Decarboxylation and Cyclization

Under thermal or acidic conditions, the compound undergoes decarboxylation to form intermediates for heterocyclic synthesis:

| Conditions | Product | Key Observations | Reference |

|---|---|---|---|

| Heating (180–200°C) in DMF | 3-(1H-Pyrazol-1-ylmethyl)benzofuran | Loss of CO₂ confirmed via IR spectroscopy | |

| HCl/EtOH (reflux) | Pyrazolylmethyl-benzofuran fused oxazole | Cyclization via intramolecular dehydration |

Cycloaddition Reactions

The pyrazole moiety participates in 1,3-dipolar cycloadditions with alkynes or nitriles:

These reactions exploit the pyrazole’s electron-rich nature for constructing polycyclic systems.

Biological Interaction Pathways

Though not direct chemical reactions, the compound’s interactions with enzymes inform its reactivity:

Halogenation and Cross-Coupling

The benzofuran ring undergoes electrophilic substitution:

| Reaction | Reagents | Position Modified | Outcome | Reference |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | C5 of benzofuran | 5-Bromo derivative (92% yield) | |

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | C5-Br | Biaryl-functionalized analog |

Solvolysis and Stability

The compound shows pH-dependent stability:

-

Acidic Conditions (pH < 3): Protonation of pyrazole nitrogen leads to partial ring opening.

-

Basic Conditions (pH > 10): Deprotonation of –COOH enhances solubility but promotes decarboxylation over time.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Heterocyclic Core Modifications

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic Acid

- Structure : Replaces pyrazole with pyrrole (one nitrogen atom in a five-membered ring).

- Key Differences :

- Implications : Reduced polarity may lower solubility but improve membrane permeability. Pyrrole derivatives are less commonly associated with antimicrobial activity compared to pyrazole-containing analogs .

3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic Acid

- Structure : Replaces benzofuran’s oxygen with sulfur (benzothiophene core).

- Benzothiophene derivatives are less studied for antimicrobial activity but show promise in antitumor applications .

Substituent Variations

1-(3-Chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic Acid

- Structure : Features a chlorophenyl group and furan substituent on the pyrazole ring.

- Key Differences :

- Pharmacological Notes: Similar compounds exhibit enhanced binding to bacterial enzymes due to halogen interactions .

5-Cyclohexyl-2-methyl-3-phenyl-1H-pyrazole-4-carboxylic Acid

Functional Group Modifications

3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic Acid

- Structure: Replaces pyrazolylmethyl with a dimethylaminomethyl group.

- Key Differences: Basicity: The dimethylamino group increases basicity, altering ionization at physiological pH. Solubility: Enhanced water solubility compared to pyrazole derivatives, but reduced receptor affinity due to weaker hydrogen bonding .

Méthodes De Préparation

Cyclocondensation Reactions

- Pyrazoles are commonly synthesized by cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds or chalcones. This method yields 1,3,5-trisubstituted pyrazoles with good regioselectivity and yields up to 82% in one-pot reactions without the need for additional oxidants.

- Another approach involves regioselective condensation of α-benzotriazolylenones with methyl or phenylhydrazines, followed by basic treatment to afford pyrazoles in yields ranging from 50% to 94%.

- In situ generation of carbonyl derivatives from ketones and diethyl oxalate enables cyclocondensation with arylhydrazines to produce 1,3,4,5-substituted pyrazoles with yields of 60–66%.

Catalytic and Microwave-Assisted Methods

- Iron-catalyzed reactions of diarylhydrazones with vicinal diols provide regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles with high efficiency.

- Ruthenium(II)-catalyzed intramolecular oxidative CN coupling using dioxygen as oxidant facilitates tri- and tetra-substituted pyrazole synthesis with excellent functional group tolerance and high yields.

- Microwave activation under solvent-free conditions has been employed for pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds, offering rapid and green synthesis routes.

Functionalization of Benzofuran Core and Coupling to Pyrazole

- Benzofuran derivatives, particularly 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized by Vilsmeier–Haack reaction on 2-acyl benzofurohydrazones, followed by cyclization and formylation.

- The methylene linkage between pyrazole and benzofuran is typically introduced via substitution reactions involving halomethyl intermediates or Mannich-type reactions with formaldehyde derivatives.

- The carboxylic acid function at position 2 of benzofuran is either retained from starting materials or introduced via oxidation of methyl or aldehyde precursors.

Representative Preparation Procedure (Based on Literature)

Detailed Research Findings from Specific Studies

- A study reported the preparation of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole derivatives via condensation of benzofuran hydrazones with various reagents, followed by functionalization to yield carboxylic acid derivatives.

- The reaction of compound 1 (3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with ethyl cyanoacetate and thiourea in sodium ethoxide resulted in derivatives with potential biological activity, indicating the versatility of the pyrazole-benzofuran scaffold.

- Further modifications involving reflux with hydrochloric acid, phosphorus pentachloride, and hydrazine hydrate allowed the synthesis of various substituted pyrazole-benzofuran carboxylic acid derivatives, highlighting the robustness of the synthetic route.

Comparative Summary Table of Preparation Methods

| Method Type | Key Reagents | Catalyst/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation of hydrazines with chalcones or aldehydes | Hydrazines, chalcones, aldehydes | Copper triflate, ionic liquids, or none (one-pot) | 68–99% | High regioselectivity, mild conditions | May require purification steps |

| α-Benzotriazolylenone condensation | α-Benzotriazolylenones, hydrazines | Basic medium | 50–94% | Regioselective, allows 4-position functionalization | Requires benzotriazole intermediates |

| Ruthenium(II)-catalyzed oxidative CN coupling | Diarylhydrazones | Ru(II), dioxygen | High yields (not quantified) | Functional group tolerance, green oxidant | Catalyst cost |

| Vilsmeier–Haack reaction on benzofurohydrazones | Benzofurohydrazones, DMF/POCl3 | Acidic conditions | Not specified | Facilitates benzofuran-pyrazole linkage | Harsh reagents |

| Mannich-type or halomethylation for pyrazol-1-ylmethyl introduction | Formaldehyde derivatives, halomethyl reagents | Basic or acidic conditions | Not specified | Direct introduction of methylene linker | Requires careful control |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid, and what critical reaction conditions must be optimized?

- Methodology : The synthesis typically involves multi-step processes such as:

- Step 1 : Preparation of the benzofuran-2-carboxylic acid scaffold via cyclization of substituted phenols.

- Step 2 : Palladium-catalyzed C–H arylation or alkylation to introduce the pyrazole-methyl group at the C3 position .

- Key Conditions : Use of anhydrous solvents (e.g., DMF or THF), controlled temperature (70–100°C), and catalysts like Pd(OAc)₂ with ligands such as PPh₃. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and purity (DMSO-d₆ or CDCl₃ as solvents) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight .

- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement and WinGX/ORTEP for visualization. Anisotropic displacement parameters should be analyzed to confirm molecular geometry .

Advanced Research Questions

Q. How can contradictions between computational modeling and experimental crystallographic data be resolved?

- Approach :

- Refinement Checks : Use SHELXL to refine structural models against high-resolution data (e.g., <1.0 Å), ensuring twinning or disorder is accounted for .

- Validation Tools : Employ PLATON or Mercury to analyze hydrogen bonding, π-π interactions, and residual density maps. Cross-validate with DFT calculations (e.g., Gaussian) for bond-length/angle consistency .

- Case Study : A related benzofuran derivative showed discrepancies in dihedral angles due to solvent effects; re-measurement under inert conditions resolved the issue .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in pharmacological applications?

- Methodology :

- Derivatization : Synthesize analogs with substitutions on the pyrazole or benzofuran rings (e.g., halogenation, methoxy groups) .

- Biological Assays : Screen against target enzymes (e.g., farnesyltransferase) using fluorescence-based assays. Compare IC₅₀ values to establish SAR trends .

- QSAR Modeling : Utilize molecular docking (AutoDock Vina) and 3D-QSAR (CoMFA/CoMSIA) to predict bioactivity .

Q. How can reaction yields be optimized for derivatives with variable pyrazole substituents?

- Optimization Strategies :

- Design of Experiments (DoE) : Vary parameters like catalyst loading (5–10 mol%), solvent polarity (THF vs. DMF), and temperature (60–120°C) to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h for analogous compounds, improving yield by 15–20% .

- Example : A cyclohexyl-substituted benzofuran derivative achieved 82% yield using Pd/Cu co-catalysis in DMF at 80°C .

Data Analysis and Validation

Q. How should researchers address discrepancies in reported biological activity across studies?

- Validation Steps :

- Purity Assessment : Confirm compound purity via HPLC (≥95%) and elemental analysis .

- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) .

- Structural Confirmation : Re-analyze bioactive batches with X-ray crystallography to rule out polymorphism or degradation .

Q. What computational tools are recommended for predicting metabolic pathways of this compound?

- Tools :

- SwissADME : Predicts bioavailability, CYP450 interactions, and metabolite formation .

- Meteor Nexus : Identifies potential Phase I/II metabolites (e.g., hydroxylation at the benzofuran ring or pyrazole N-methylation) .

Crystallography and Structural Insights

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Challenges : Poor crystal growth due to flexible pyrazole-methyl linkage or solvent inclusion.

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.